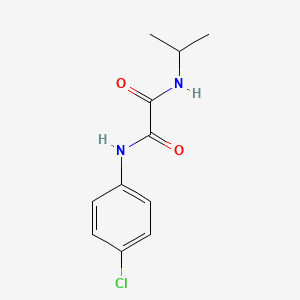

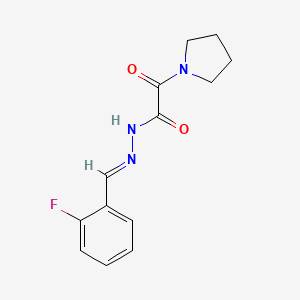

![molecular formula C17H17N3O B3848423 2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3848423.png)

2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide

説明

“2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide” is a compound that belongs to the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,2-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridine derivatives have been studied extensively . For instance, 2-aminopyridines and acetophenones can be used in a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines . Other reactions include oxidative cyclization, and transannulation reactions .科学的研究の応用

Antimicrobial Properties

The synthesis of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide from 2-methylimidazo[1,2-a]pyridine has been well-established. This compound exhibits antimicrobial activity against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml . Its potential as an antimicrobial agent makes it relevant for pharmaceutical research and drug development.

Active Pharmaceutical Ingredients (APIs)

Imidazo[1,2-a]pyridine derivatives are found in several active pharmaceutical ingredients:

- Saripidem : A sedative and anxiolytic drug . These compounds highlight the versatility of the imidazo[1,2-a]pyridine moiety in drug design.

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been employed as fluorescent probes for detecting mercury and iron ions both in vitro and in vivo . Their unique properties make them valuable tools in analytical chemistry and bioimaging.

Light-Sensitive Dyes and Optical Media

These compounds serve as light-sensitive dyes and find applications in optical media for data storage . Their photochemical properties make them useful in various technological contexts.

Anticancer Activity

While not directly studied for this specific compound, related imidazo[1,2-a]pyridine derivatives have demonstrated anticancer activity against human PI3Kα active sites and cancer cell lines such as MCF-7 and HeLa . Further exploration of the anticancer potential of our compound may be warranted.

Synthesis Methodology

A solvent- and catalyst-free method has been developed for synthesizing imidazo[1,2-a]pyridines, including our compound, by condensing 2-aminopyridines with α-bromoketones under microwave irradiation . This efficient synthetic route is valuable for researchers interested in accessing these compounds.

将来の方向性

作用機序

Target of Action

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, suggesting they may interact with multiple pathways .

Pharmacokinetics

Some imidazo[1,2-a]pyridine analogues have been reported to display pharmacokinetic profiles compatible with once-daily dosing .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

特性

IUPAC Name |

2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12(14-8-4-3-5-9-14)19-17(21)16-13(2)18-15-10-6-7-11-20(15)16/h3-12H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMSESFSWWQWST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NC(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

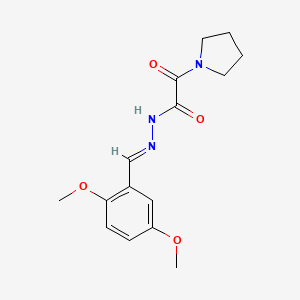

![N-cyclohexyl-2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848349.png)

![N-allyl-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848367.png)

![N-(3-chlorophenyl)-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848388.png)

![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848395.png)

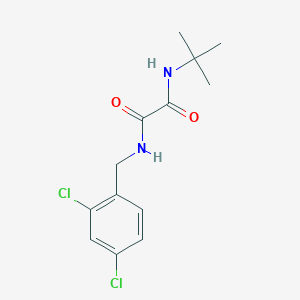

![N-(tert-butyl)-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848413.png)

![N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848426.png)

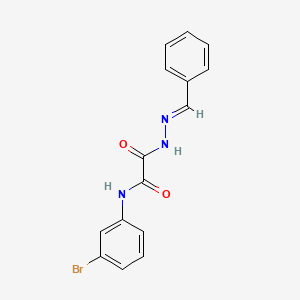

![2-[2-(3-bromobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848460.png)

![N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848468.png)

![N-(3-bromophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848476.png)